3,4-Bis(4-methoxyphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(4-methoxyphenyl)pyridine, also known as BMDP, is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It has also been found to have antibacterial properties by inhibiting the growth of bacteria.
Biochemische Und Physiologische Effekte
3,4-Bis(4-methoxyphenyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. 3,4-Bis(4-methoxyphenyl)pyridine has also been shown to have antibacterial properties by inhibiting the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Bis(4-methoxyphenyl)pyridine has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, 3,4-Bis(4-methoxyphenyl)pyridine has some limitations, such as its limited solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Bis(4-methoxyphenyl)pyridine. One potential direction is the development of new drugs and therapies based on its unique properties. Another direction is the investigation of its potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine and its potential side effects.
Conclusion:
In conclusion, 3,4-Bis(4-methoxyphenyl)pyridine is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties, and has been used in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of 3,4-Bis(4-methoxyphenyl)pyridine and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3,4-Bis(4-methoxyphenyl)pyridine involves the reaction between 4-methoxybenzaldehyde and 3,4-dimethylaniline in the presence of a catalyst such as acetic acid. The resulting product is then treated with pyridine to form 3,4-Bis(4-methoxyphenyl)pyridine. This method has been widely used in the production of 3,4-Bis(4-methoxyphenyl)pyridine for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(4-methoxyphenyl)pyridine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. 3,4-Bis(4-methoxyphenyl)pyridine has also been used in the development of new drugs and therapies for various diseases.
Eigenschaften
CAS-Nummer |
15638-13-8 |
---|---|
Produktname |
3,4-Bis(4-methoxyphenyl)pyridine |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3,4-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-7-3-14(4-8-16)18-11-12-20-13-19(18)15-5-9-17(22-2)10-6-15/h3-13H,1-2H3 |
InChI-Schlüssel |
CALOXAPFTBECJM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C=NC=C2)C3=CC=C(C=C3)OC |
Synonyme |
3,4-Bis(p-methoxyphenyl)pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.